molecular formula C6H2BrF5O B2537904 3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan CAS No. 2248338-43-2

3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan

Cat. No.: B2537904
CAS No.: 2248338-43-2
M. Wt: 264.977
InChI Key: MQMKPXYQUFOGIH-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan is an organofluorine compound with the molecular formula C6H2BrF5O. This compound is notable for its unique structure, which includes both bromine and multiple fluorine atoms attached to a furan ring. The presence of these halogens imparts distinct chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan typically involves halogenation and fluorination reactions. One common method includes the bromination of a difluoromethyl-substituted furan, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process. Additionally, the use of catalysts can improve the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the furan ring.

    Coupling Reactions: It can engage in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.

    Coupling: Palladium catalysts are commonly employed in cross-coupling reactions, often in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways involving halogenated substrates.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan exerts its effects involves interactions with various molecular targets. The presence of multiple halogens can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Another halogenated compound with applications in organic synthesis.

    3-Bromo-2-(trifluoromethyl)furan: A structurally similar compound with different fluorine substitution patterns.

Uniqueness

3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan is unique due to the combination of bromine and multiple fluorine atoms on a furan ring. This specific arrangement imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF5O/c7-2-1-3(6(10,11)12)13-4(2)5(8)9/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMKPXYQUFOGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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